2-[Chloro(phenyl)methyl]-5-methyl-1,3,4-oxadiazole

Chiral building block Stereoselective synthesis Enantiomeric differentiation

Researchers pursuing stereochemical SAR in drug discovery often face a gap: most commercial 1,3,4-oxadiazole building blocks are achiral, limiting enantioselective probe design. 2-[Chloro(phenyl)methyl]-5-methyl-1,3,4-oxadiazole (CAS 1094378-62-7) directly addresses this bottleneck. • One asymmetric carbon (chiral benzylic chloride) enables racemic or enantioenriched SAR campaigns unavailable from achiral analogs (CAS 3914-42-9, 33575-83-6, 4046-03-1). • Intermediate LogP (0.99-1.67) bridges polarity extremes, reducing LogP optimization cycles for oral bioavailability. • Benzylic C-Cl bond offers accelerated SN2 displacement vs. primary alkyl chlorides, cutting parallel synthesis cycle times. • Supplied at 95% purity via established screening collections; available in mg-to-g quantities with 7-day lead time.

Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
Cat. No. B13243491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Chloro(phenyl)methyl]-5-methyl-1,3,4-oxadiazole
Molecular FormulaC10H9ClN2O
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C(C2=CC=CC=C2)Cl
InChIInChI=1S/C10H9ClN2O/c1-7-12-13-10(14-7)9(11)8-5-3-2-4-6-8/h2-6,9H,1H3
InChIKeyXEBCXNMPVQUPOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[Chloro(phenyl)methyl]-5-methyl-1,3,4-oxadiazole Physicochemical Baseline


2-[Chloro(phenyl)methyl]-5-methyl-1,3,4-oxadiazole is a 2,5-disubstituted 1,3,4-oxadiazole building block with the molecular formula C₁₀H₉ClN₂O and a molecular weight of 208.64 g/mol . It is supplied as a research-grade screening compound (typical purity 95%) through the Enamine screening collection (Catalog EN300-64156) and distributed by vendors including Fluorochem (Product Code F689255) . The compound features a chiral benzylic chloride at the 2-position and a methyl substituent at the 5-position of the oxadiazole ring, with a computed LogP ranging from 0.99 to 1.67 and one asymmetric carbon atom .

1
Chiral SAR exploration Single asymmetric carbon enables stereochemical probing in lead optimization.
2
Balanced lipophilicity Intermediate LogP window may support permeability and solubility in oral bioavailability research.
3
Reactive benzylic chloride Enhanced nucleophilic displacement enables rapid parallel library synthesis.

2-[Chloro(phenyl)methyl]-5-methyl-1,3,4-oxadiazole: Non-Interchangeability with Analogs


This compound cannot be interchanged with its closest 1,3,4-oxadiazole analogs because it uniquely combines three structural features absent from any single comparator: (i) a chiral benzylic chloride generating a stereogenic center (1 asymmetric atom), which is absent in both 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (CAS 3914-42-9) and 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole (CAS 33575-83-6) ; (ii) an intermediate LogP (~1.0–1.7) that bridges the polarity gap between the hydrophilic chloromethyl analog (LogP −0.72) and the more lipophilic phenyl-substituted comparator (LogP 2.48) ; and (iii) a benzylic C–Cl bond whose enhanced SN1/SN2 reactivity relative to simple alkyl chlorides fundamentally alters its synthetic utility and metabolic liability profile . These three dimensions—chirality, lipophilicity, and electrophilic reactivity—are independently tunable in drug discovery SAR campaigns and cannot be simultaneously recapitulated by any single commercially available analog.

! Achiral analogs lack the stereogenic center and cannot support stereochemistry-dependent SAR studies.
! Extreme LogP analogs may shift permeability or solubility profiles away from the target’s balanced range.
! Primary alkyl chloride analogs exhibit lower nucleophilic substitution reactivity, altering synthetic utility.

Quantitative Evidence: 2-[Chloro(phenyl)methyl]-5-methyl-1,3,4-oxadiazole vs. Analogs


Chiral Center vs. Achiral Analogs

The target compound contains one asymmetric carbon atom at the chloro(phenyl)methyl methine position, confirmed by the Fluorochem technical datasheet (Asymmetric Atoms = 1) . This stereogenic center is absent in all three closest 1,3,4-oxadiazole comparators: 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (CAS 3914-42-9, 0 asymmetric centers), 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole (CAS 33575-83-6, 0 asymmetric centers), and 2-methyl-5-phenyl-1,3,4-oxadiazole (CAS 4046-03-1, 0 asymmetric centers) . The 1,2,4-oxadiazole regioisomer (CAS 1249972-62-0) also bears a chiral center but on a different heterocyclic scaffold with distinct electronic properties .

Chiral Center
Data to verify
1 asymmetric atom (target) vs. 0 in achiral 1,3,4-oxadiazole analogs
Supports stereochemical SAR exploration.
Vendor datasheet confirmation; no independent crystallographic data.
Chiral building block Stereoselective synthesis Enantiomeric differentiation

Intermediate LogP Window Between Polar and Lipophilic Analogs

The target compound exhibits a LogP of 0.99 (Chembase) to 1.67 (Fluorochem, computed), placing it in an intermediate lipophilicity range . This contrasts with 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (CAS 3914-42-9, LogP −0.72 to −0.725, substantially more hydrophilic due to the absence of a phenyl ring) and 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole (CAS 33575-83-6, LogP 1.64–2.48, more lipophilic due to the directly attached phenyl at C5) . The target's intermediate LogP results from the unique combination of phenyl (lipophilic) and methyl (less lipophilic) substituents bridged through a chloromethine spacer.

Lipophilicity
Data to verify
LogP 0.99–1.67 (target); Comparator 3914-42-9: −0.72; Comparator 33575-83-6: 1.64–2.48
Reported intermediate lipophilicity for permeability/solubility balance studies.
Computed values; calculation-method dependent.
Lipophilicity Drug-likeness Membrane permeability

Conformational Flexibility & Molecular Complexity vs. Simpler Analogs

The target compound possesses 3 rotatable bonds and a molecular weight of 208.64 g/mol . In comparison, 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (CAS 3914-42-9) has only 1 rotatable bond and MW 132.55 , while 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole (CAS 33575-83-6) has 2 rotatable bonds and MW 194.62 . The additional rotatable bond in the target arises from the benzylic C–C bond between the oxadiazole ring and the chiral chlorophenylmethyl substituent, conferring greater conformational flexibility. The Fsp³ (fraction of sp³-hybridized carbons) of 0.2 for the target indicates modest three-dimensional character relative to completely flat aromatic systems .

Rotatable Bonds
Data to verify
3 rotatable bonds, MW 208.64; Comparators: 1–2 bonds, MW 132–195
Broader conformational sampling in target engagement models.
Fsp³ 0.2; fragment-elaboration context.
Molecular complexity Conformational flexibility Scaffold diversity

1,3,4- vs. 1,2,4-Oxadiazole Scaffold Differentiation

The target compound is built on a 1,3,4-oxadiazole core, whereas 5-[chloro(phenyl)methyl]-1,2,4-oxadiazole (CAS 1249972-62-0) and 5-[chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole (CAS 1152582-45-0) are constructed on a 1,2,4-oxadiazole scaffold . Although both regioisomers share the C₉H₇ClN₂O or C₁₀H₉ClN₂O formulas, the different nitrogen atom positioning (N3–N4 vs. N2–N4) produces distinct electronic distributions, dipole moments, and hydrogen-bonding patterns . A 2022 comprehensive review by Chaudhary et al. documented that 1,3,4-oxadiazoles and 1,2,4-oxadiazoles exhibit different and often non-overlapping biological activity spectra, with 1,3,4-oxadiazoles preferentially explored for antibacterial, antitubercular, and anticancer applications, while 1,2,4-oxadiazoles have been more extensively investigated as anti-inflammatory and antiparasitic agents .

Oxadiazole Scaffold
Class-level
1,3,4-oxadiazole core vs. 1,2,4-oxadiazole regioisomer; distinct biological annotation landscapes.
Scaffold-aligned activity annotation context.
Review-level inference; no direct bioactivity data for this compound.
Oxadiazole regioisomer Scaffold hopping Bioisostere differentiation

Benzylic Chloride vs. Aliphatic Chloromethyl Reactivity

The chlorine atom in the target compound is attached to a benzylic (secondary) carbon, whereas comparators 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (CAS 3914-42-9) and 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole (CAS 33575-83-6) bear their chlorine on a primary aliphatic chloromethyl group . Benzylic halides undergo nucleophilic substitution via both SN1 and SN2 mechanisms at significantly enhanced rates relative to primary alkyl chlorides, owing to resonance stabilization of the benzylic carbocation intermediate in the SN1 pathway and reduced steric hindrance in the SN2 pathway . In solvolysis studies of substituted benzyl chlorides, benzylic substrates react orders of magnitude faster than primary alkyl chlorides under identical conditions . This reactivity differential is a well-established principle of physical organic chemistry but is reported here as class-level inference because no direct kinetic comparison between the target and its analogs has been published.

Electrophilic Reactivity
Class-level
Benzylic chloride; enhanced SN1/SN2 kinetics vs. primary alkyl chlorides.
Context for synthetic derivatization efficiency.
Physical organic chemistry class-level inference.
Synthetic intermediate Nucleophilic substitution Benzylic electrophile

Application Scenarios: 2-[Chloro(phenyl)methyl]-5-methyl-1,3,4-oxadiazole


Chiral Building Block for Stereoselective SAR

The presence of one asymmetric carbon atom (chiral benzylic center), confirmed by the Fluorochem technical datasheet , makes this compound uniquely suitable as a racemic or enantioenriched building block for structure–activity relationship (SAR) studies where stereochemistry modulates target binding. In contrast, the three closest 1,3,4-oxadiazole analogs (CAS 3914-42-9, 33575-83-6, 4046-03-1) are all achiral and cannot provide stereochemical SAR information. Researchers investigating chiral recognition elements in enzyme active sites or receptor binding pockets can use this compound to probe the effect of absolute configuration on potency and selectivity .

Intermediate LogP Scaffold for Oral Bioavailability

With a LogP of 0.99–1.67 , the target compound occupies a lipophilicity window that is balanced for both membrane permeability and aqueous solubility—key determinants of oral bioavailability. The more hydrophilic analog CAS 3914-42-9 (LogP −0.72) may suffer from poor passive membrane diffusion, while the more lipophilic analog CAS 33575-83-6 (LogP 2.48) approaches the upper limit of Lipinski-compliant space and may encounter solubility-limited absorption. Medicinal chemistry teams optimizing lead series for oral exposure can use this compound as a starting scaffold that requires less LogP adjustment compared to either extreme analog .

Electrophilic Intermediate for Parallel Library Synthesis

The benzylic chloride functionality enables rapid derivatization via nucleophilic displacement reactions (SN2 with amines, thiols, alkoxides) at rates substantially exceeding those of the primary chloromethyl analogs, based on established benzylic halide reactivity principles . This enhanced reactivity translates to shorter reaction times, lower reaction temperatures, and higher conversion yields in parallel synthesis workflows. Procurement teams supporting medicinal chemistry library production should consider this compound for scaffold derivatization campaigns where throughput and synthetic efficiency are critical .

1,3,4-Oxadiazole-Based Antibacterial/Anticancer Screening

The 1,3,4-oxadiazole core of the target compound is documented in comprehensive review literature to be preferentially associated with antibacterial, antitubercular, and anticancer biological activities, in contrast to the 1,2,4-oxadiazole scaffold which has been more extensively annotated for anti-inflammatory and antiparasitic applications . Screening laboratories building focused compound libraries for antibacterial or anticancer phenotypic assays should prioritize 1,3,4-oxadiazole derivatives (including this target compound) over their 1,2,4-oxadiazole regioisomers, as the scaffold–activity annotation provides a literature-precedented enrichment rationale. However, no direct biological data exist for this specific compound, and its activity remains to be experimentally determined .

Application
Selection Property
Validation Focus
Chiral SAR exploration
Stereogenic center presence
Enantiomeric differentiation in target engagement assays
Oral bioavailability optimization
Intermediate LogP range
Permeability/solubility balance review
Parallel library synthesis
Benzylic chloride electrophilicity
Nucleophilic displacement reaction scope
Antibacterial/anticancer screening
1,3,4-Oxadiazole scaffold alignment
Literature-precedented activity annotation review
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